molecular formula C23H25N3O4 B2524970 N-phenyl-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide CAS No. 899735-79-6

N-phenyl-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide

Cat. No. B2524970
CAS RN: 899735-79-6
M. Wt: 407.47
InChI Key: MPIMXCIWNHFBSO-UHFFFAOYSA-N
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Description

The compound "N-phenyl-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide" is a structurally complex molecule that is likely to possess a range of biological activities due to its diverse functional groups and heterocyclic core. While the provided papers do not directly discuss this compound, they do provide insights into similar pyrazine derivatives and their synthesis, properties, and potential applications, which can be extrapolated to the compound .

Synthesis Analysis

The synthesis of pyrazine derivatives often involves condensation reactions, as seen in the synthesis of 5-Amino-N-(2,2-dialkoxyethyl)pyrazole-4-carboxamides and the reaction between 4-amino-N-(benzo[d]thiazol-2-yl)benzamide and pyrazine-2-carboxylic acid to produce N-[4-(1,3-benzothiazol-2-ylcarbamoyl)-phenyl]pyrazine-2-carboxamide . These methods could potentially be adapted for the synthesis of the compound by selecting appropriate starting materials and reaction conditions that would allow for the introduction of the 3,4,5-trimethoxyphenyl and carboxamide groups onto the pyrazine core.

Molecular Structure Analysis

The molecular structure of pyrazine derivatives is often characterized using spectroscopic techniques such as NMR, FT-IR, and mass spectrometry . These techniques can provide detailed information about the electronic environment and the geometry of the molecule. For instance, the HOMO and LUMO analysis of 5-tert-Butyl-6-chloro-N-[(4-(trifluoromethyl)phenyl]pyrazine-2-carboxamide helps in understanding the charge transfer within the molecule . Such analyses could be applied to the compound of interest to gain insights into its electronic structure and reactivity.

Chemical Reactions Analysis

Pyrazine derivatives can undergo various chemical reactions, including cross-coupling reactions as demonstrated in the synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides . The reactivity of the compound "this compound" could be explored in similar reactions, potentially leading to a variety of substituted derivatives with different properties and biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazine derivatives are influenced by their molecular structure. For example, the presence of electron-donating or electron-withdrawing groups can affect the molecule's dipole moment, solubility, and stability . The compound , with its trimethoxyphenyl and carboxamide groups, is likely to exhibit unique properties that could be elucidated through experimental studies and computational modeling.

Scientific Research Applications

Synthesis and Characterization

N-phenyl-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide is involved in the synthesis of various pyrazole and pyrazolopyrimidine derivatives, which have been characterized for their potential in scientific research. These compounds are synthesized through reactions involving hydrazine hydrate and have been analyzed using spectral data and elemental analysis for their structural establishment. For instance, the synthesis, characterization, and evaluation of cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells of some new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives have been extensively studied, highlighting the compound's role in the development of new cytotoxic agents (Hassan, Hafez, & Osman, 2014).

Antimicrobial Activity

Compounds derived from this compound have been evaluated for their antibacterial and antifungal activities. The synthesis of chalcones, pyrazolines, amino pyrimidines, and pyrimidinethiones as antibacterial agents, as well as their evaluation against various microbial strains, demonstrates the compound's relevance in the development of new antimicrobial agents. These synthesized compounds have shown moderate to potent antimicrobial activity, suggesting their potential use in combating infectious diseases (Solankee & Patel, 2004).

Anticancer and Antioxidant Activities

The compound has also been studied for its potential anticancer and antioxidant activities. Novel derivatives have been synthesized and evaluated for their efficacy against cancer cell lines and their capability to scavenge free radicals. This research underscores the compound's significance in the search for new therapeutic agents with anticancer and antioxidant properties. For example, the synthesis and anticancer evaluation of N-[4-(1,3-benzothiazol-2-ylcarbamoyl)phenyl]pyrazine-2-carboxamide against breast cancer cells highlights its potential in anticancer drug development (Senthilkumar, Umarani, & Satheesh, 2021).

Antifungal Leads Targeting Succinate Dehydrogenase

Exploring the antifungal potential of this compound derivatives, particularly those targeting succinate dehydrogenase (SDH), has yielded promising results. This line of research has led to the discovery of novel antifungal leads that exhibit excellent efficacy against various fungal pathogens, thereby contributing to the development of potent antifungal agents (Wang, Wang, Qiu, Chen, Lu, Li, Yang, & Xue, 2020).

Mechanism of Action

Target of Action

The primary targets of N-phenyl-1-(3,4,5-trimethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide are tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β . These targets play crucial roles in various cellular processes, including cell division, protein folding, oxidative stress response, gene expression, signal transduction, drug resistance, and cell growth .

Mode of Action

This compound interacts with its targets in a way that inhibits their function. For instance, it inhibits tubulin polymerization, a process critical for cell division . It also down-regulates Extracellular Signal Regulated Kinase 2 (ERK2) protein and inhibits ERKs phosphorylation .

Biochemical Pathways

The compound affects several biochemical pathways due to its interaction with multiple targets. For example, by inhibiting tubulin polymerization, it disrupts the formation of the mitotic spindle, thereby halting cell division . By inhibiting Hsp90, it disrupts protein folding and degrades client proteins, affecting multiple signaling pathways .

Pharmacokinetics

Compounds with the trimethoxyphenyl group have been associated with a wide range of bioactivity effects . More research is needed to understand the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of cell division, disruption of protein folding, and alteration of gene expression . These effects can lead to cell death, particularly in cancer cells, making this compound a potential anticancer agent .

Future Directions

The TMP group serves as a versatile pharmacophore with potential applications across a wide range of biomedical fields . Future research could focus on exploring its potential in the development of new therapeutic agents.

Biochemical Analysis

Biochemical Properties

The TMP group in N-phenyl-1-(3,4,5-trimethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide has been found to interact with a variety of enzymes and proteins. It has displayed notable anti-cancer effects by effectively inhibiting tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .

Cellular Effects

N-phenyl-1-(3,4,5-trimethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide has shown to have significant effects on various types of cells. It has displayed notable anti-cancer effects by effectively inhibiting tubulin . Tubulin is a cytoskeletal protein which plays a very important role in mitosis by giving the cell its shape and structure .

Molecular Mechanism

The molecular mechanism of action of N-phenyl-1-(3,4,5-trimethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide involves its interaction with various biomolecules. For instance, it has been found to inhibit tubulin, a protein that is crucial for cell division . This inhibition disrupts the normal functioning of the cells, leading to their death .

Temporal Effects in Laboratory Settings

The TMP group in this compound has been associated with long-term effects on cellular function .

Dosage Effects in Animal Models

Compounds containing the TMP group have demonstrated significant efficacy against Leishmania, Malaria, and Trypanosoma, indicating their potential as anti-parasitic agents .

Metabolic Pathways

The TMP group in this compound has been associated with various metabolic pathways .

Transport and Distribution

The TMP group in this compound has been associated with various transport and distribution mechanisms .

Subcellular Localization

The TMP group in this compound has been associated with various subcellular localizations .

properties

IUPAC Name

N-phenyl-1-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O4/c1-28-19-14-16(15-20(29-2)22(19)30-3)21-18-10-7-11-25(18)12-13-26(21)23(27)24-17-8-5-4-6-9-17/h4-11,14-15,21H,12-13H2,1-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPIMXCIWNHFBSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2C3=CC=CN3CCN2C(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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